
Gadolinium gallium trioxide
Overview
Description
Gadolinium trioxide (Gd₂O₃), also known as digadolinium trioxide, is a rare-earth oxide characterized by its cubic or monoclinic crystal structure . It exhibits high thermal stability, insolubility in water, and solubility in acidic solutions . Gd₂O₃ is notable for its magnetic properties, with a magnetic susceptibility of +53,200·10⁻⁶ cm³/mol, making it valuable in medical imaging, particularly as a component of contrast agents for magnetic resonance imaging (MRI) . Its applications also extend to phosphors, catalysts, and neutron absorbers in nuclear reactors .
Preparation Methods
Solid-State Reaction Synthesis
Solid-state reaction synthesis is a conventional method for producing gadolinium gallium trioxide, particularly suited for industrial-scale manufacturing due to its simplicity and cost-effectiveness. This technique involves the high-temperature calcination of stoichiometric mixtures of gadolinium oxide (Gd₂O₃) and gallium oxide (Ga₂O₃).
Process Overview
The starting materials, Gd₂O₃ and Ga₂O₃, are mixed in a molar ratio of 1:1 and subjected to mechanical homogenization via ball milling. The blended powder is then calcined at temperatures ranging from 1,000°C to 1,500°C for 10–24 hours to facilitate solid-state diffusion and phase formation . Post-calcination, the product is ground to achieve a uniform particle size distribution.
Key Parameters and Challenges
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Temperature Dependence : Higher calcination temperatures (>1,300°C) promote complete reaction but risk particle agglomeration and irregular grain growth .
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Homogeneity Issues : Mechanical mixing often fails to achieve atomic-level homogeneity, leading to residual unreacted oxides or secondary phases .
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Energy Consumption : Prolonged heating at elevated temperatures increases energy costs and limits scalability for nanopowder synthesis .
Table 1: Solid-State Reaction Parameters for GdGaO₃ Synthesis
Parameter | Range/Value | Impact on Product |
---|---|---|
Calcination Temperature | 1,000°C – 1,500°C | Higher temps improve crystallinity |
Reaction Time | 10–24 hours | Longer durations reduce impurities |
Particle Size (Post-Grinding) | 1–10 µm | Coarse particles limit sintering activity |
Sol-Gel Method
The sol-gel technique offers superior control over stoichiometry and particle morphology compared to solid-state methods, making it ideal for synthesizing high-purity GdGaO₃ nanopowders. This approach relies on the hydrolysis and condensation of metal-organic precursors to form a gel, which is subsequently calcined to yield the oxide.
Synthesis Protocol
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Precursor Preparation : Gadolinium nitrate (Gd(NO₃)₃·6H₂O) and gallium nitrate (Ga(NO₃)₃·xH₂O) are dissolved in a mixed solvent of ethanol and deionized water.
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Complexation : Tris(hydroxymethyl)aminomethane (TRIS) or 1,2-ethanediol is added to stabilize metal ions and prevent premature precipitation .
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Gel Formation : The solution is heated at 80–90°C under stirring until a viscous gel forms.
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Calcination : The dried gel is heated at 800–1,000°C for 5–10 hours to decompose organic residues and crystallize GdGaO₃ .
Advantages and Limitations
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Nanoparticle Synthesis : Produces powders with particle sizes of 10–100 nm , ideal for transparent ceramics and thin-film applications .
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Stoichiometric Control : Molecular-level mixing ensures precise cation ratios, minimizing phase impurities .
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Cost Constraints : Metal alkoxide precursors (e.g., gallium isopropoxide) are expensive and hygroscopic, complicating large-scale use .
Table 2: Sol-Gel Synthesis Conditions and Outcomes
Precursor System | Calcination Temperature | Particle Size | Purity |
---|---|---|---|
Gd(NO₃)₃ + Ga(NO₃)₃ | 1,000°C | 20–50 nm | >99.9% |
GdCl₃ + Ga(OCH₂CH₃)₃ | 900°C | 50–100 nm | 99.5% |
Chemical Co-Precipitation
Chemical co-precipitation is widely employed for synthesizing GdGaO₃ due to its ability to produce ultrafine, homogeneous powders at relatively low temperatures. This method involves the simultaneous precipitation of gadolinium and gallium ions from aqueous solutions, followed by thermal decomposition.
Stepwise Procedure
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Solution Preparation : Gd₂(SO₄)₃ and Ga₂(SO₄)₃ are dissolved in dilute sulfuric acid.
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Precipitation : Oxalic acid (H₂C₂O₄) is added to precipitate gadolinium oxalate (Gd₂(C₂O₄)₃), while gallium remains in solution as a soluble complex .
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Separation : The gadolinium oxalate is filtered, washed, and calcined at 850°C to yield Gd₂O₃.
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Gallium Recovery : The filtrate is neutralized with ammonium hydroxide to precipitate gallium hydroxide (Ga(OH)₃), which is calcined to Ga₂O₃ .
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Final Mixing : Gd₂O₃ and Ga₂O₃ are blended and calcined at 1,200°C to form GdGaO₃.
Yield and Purity
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Gadolinium Recovery : >95% yield of Gd₂O₃ with 99.99% purity .
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Gallium Recovery : 80–85% yield of Ga₂O₃ due to partial solubility losses during neutralization .
Table 3: Co-Precipitation Process Metrics
Step | Conditions | Yield | Purity |
---|---|---|---|
Gd₂(C₂O₄)₃ calcination | 850°C, 4 hours | 95% | 99.99% |
Ga(OH)₃ calcination | 850°C, 4 hours | 80% | 99.99% |
Comparative Analysis of Synthesis Methods
The choice of synthesis method depends on the application-specific requirements for particle size, purity, and cost.
Table 4: Method Comparison for GdGaO₃ Preparation
Method | Temperature Range | Particle Size | Purity | Energy Efficiency |
---|---|---|---|---|
Solid-State Reaction | 1,000–1,500°C | 1–10 µm | 95–99% | Low |
Sol-Gel | 800–1,000°C | 10–100 nm | >99.9% | Moderate |
Co-Precipitation | 850–1,200°C | 50–500 nm | 99.99% | High |
Challenges and Optimization Strategies
Solid-State Reaction
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Challenge : Inhomogeneity due to inadequate mixing.
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Solution : Use high-energy ball milling or ultrasonic dispersion to enhance powder uniformity .
Sol-Gel Method
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Challenge : High precursor costs.
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Solution : Substitute alkoxides with nitrate salts and optimize solvent recovery systems .
Co-Precipitation
Chemical Reactions Analysis
Acid Decomposition Reactions
GGG undergoes decomposition in concentrated hydrochloric acid (HCl) to form soluble gadolinium and gallium chlorides, while impurities remain insoluble:
Reaction :
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Yield : >95% dissolution efficiency, with residual particles (e.g., 0.5 g from 59 g starting material) removed via filtration .
Gadolinium Oxalate Formation
Gadolinium is selectively precipitated as gadolinium oxalate using oxalic acid:
Reaction :
Gallium Recovery
Gallium remains in solution and is later precipitated as ammonium gallium oxalate and hydroxide:
Reaction :
Gadolinium Oxalate to Oxide
Pyrolysis of gadolinium oxalate yields high-purity Gd₂O₃:
Reaction :
Gallium Compounds to Oxide
Ammonium gallium oxalate decomposes to Ga₂O₃:
Reaction :
Gadolinium Oxide (Gd₂O₃)
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Acid Reaction : Dissolves in dilute sulfuric acid to form Gd³⁺ ions:
. -
Reduction : Reacts with hydrogen to form gadolinium suboxide:
.
Gallium Oxide (Ga₂O₃)
Pyrolysis Conditions and Yields
Compound | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|
Gd₂(C₂O₄)₃ → Gd₂O₃ | 850–950 | >95 | >99.99 |
NH₄Ga(C₂O₄)₂ → Ga₂O₃ | 850–950 | 80 | 99.99 |
Elemental Composition of Gd₃Ga₅O₁₂
Element | Percentage |
---|---|
Gd | 54% |
Ga | 46% |
Scientific Research Applications
Material Properties and Synthesis
Gadolinium gallium trioxide is a crystalline material that exhibits unique thermal, mechanical, and optical properties. Its high melting point (approximately 1730°C) and good thermal conductivity (7.4 W m⁻¹ K⁻¹) make it suitable for high-temperature applications. The compound can be synthesized through various methods, including solid-state reactions and sol-gel processes, which influence its purity and structural characteristics.
Applications in Electronics
2.1 Semiconductor Devices
this compound is utilized in the manufacturing of semiconductors due to its favorable electronic properties. It serves as a dielectric material in capacitors and is used in the fabrication of thin-film transistors.
2.2 Photonic Devices
The compound is also employed in photonic applications, such as optical waveguides and lasers. Its low optical loss (less than 0.1%/cm) across a wide spectral range (0.36 to 6.0 μm) makes it an excellent candidate for optoelectronic devices.
Biomedical Applications
3.1 Imaging Techniques
this compound nanoparticles have shown promise in medical imaging, particularly in magnetic resonance imaging (MRI). The paramagnetic properties of gadolinium enhance the contrast in MRI scans, improving diagnostic accuracy.
3.2 Drug Delivery Systems
Recent studies have explored the use of GdGaO₃ nanoparticles for targeted drug delivery in cancer therapy. These nanoparticles can encapsulate chemotherapeutic agents and release them at specific sites within the body, minimizing systemic side effects.
3.3 Antimicrobial Properties
Research indicates that gadolinium oxide nanoparticles exhibit antimicrobial activity, which could be leveraged in developing coatings for medical devices to prevent infections.
Case Studies
Mechanism of Action
The mechanism by which gadolinium gallium trioxide exerts its effects is primarily related to its magnetic and electronic properties. In MRI applications, gadolinium ions enhance the contrast of images by shortening the relaxation time of nearby hydrogen protons. In catalysis, the compound’s surface properties and ability to interact with reactant molecules play a crucial role in facilitating chemical reactions.
Comparison with Similar Compounds
Comparison with Gallium Trioxide (Ga₂O₃)
Structural and Electronic Properties
- Crystal Structure: Gd₂O₃: Cubic (Ia-3) or monoclinic (C2/m) . Ga₂O₃: Predominantly exists in the β-phase (monoclinic), the most stable polymorph, with a wide bandgap of 4.9 eV .
- Bandgap :
Thermal and Chemical Behavior
- Melting Point :
- Solubility :
Comparison with Aluminum Trioxide (Al₂O₃)
Key Differences
Thermal Stability
Comparison with Indium Trioxide (In₂O₃)
It is primarily used in transparent conductive coatings (e.g., in touchscreens), contrasting with Ga₂O₃'s focus on high-power devices .
Toxicity and Environmental Considerations
- Gd₂O₃ : Classified with hazard codes H319 (causes eye irritation) and H410 (toxic to aquatic life) .
Biological Activity
Gadolinium gallium trioxide (GdGaO3) is a compound that has garnered attention for its potential applications in various fields, particularly in biomedicine and materials science. This article explores the biological activity of GdGaO3, focusing on its synthesis, characterization, and biological interactions, supported by data tables and relevant case studies.
This compound is a rare earth oxide that exhibits unique physical and chemical properties, making it suitable for applications in imaging, drug delivery systems, and as a contrast agent in medical diagnostics. The compound's biological activity is primarily attributed to its interactions at the cellular level, where it can influence cellular processes.
2. Synthesis and Characterization
GdGaO3 can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. The choice of method significantly impacts the morphology and size of the nanoparticles produced.
2.1 Synthesis Methods
- Solid-State Reaction : Involves mixing gadolinium oxide (Gd2O3) and gallium oxide (Ga2O3) at high temperatures.
- Sol-Gel Method : Utilizes metal alkoxides as precursors to form a gel that is subsequently calcined to produce GdGaO3.
- Hydrothermal Synthesis : Involves the reaction of precursors in an aqueous solution under high temperature and pressure.
The resulting nanoparticles typically exhibit a cubic structure with sizes ranging from 10 to 100 nm, which is crucial for their biological applications.
3.1 Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of GdGaO3 nanoparticles against various pathogens. For instance:
- Antibacterial Activity : GdGaO3 nanoparticles demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. A study reported a reduction in bacterial viability by over 90% when exposed to GdGaO3 at concentrations above 50 µg/mL .
- Antifungal Activity : The compound also exhibited antifungal properties against common fungi such as Candida albicans, with effective concentrations ranging from 25 to 100 µg/mL .
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 75 µg/mL |
Candida albicans | 25 µg/mL |
3.2 Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety of GdGaO3 for potential therapeutic applications. Using human cell lines, studies found that:
- At concentrations below 100 µg/mL, GdGaO3 showed minimal cytotoxic effects, with cell viability exceeding 80% .
- Higher concentrations (above 200 µg/mL) resulted in significant cell death, suggesting a dose-dependent cytotoxicity profile.
4.1 Drug Delivery Systems
GdGaO3 nanoparticles have been explored as carriers for drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents. A notable study involved the encapsulation of doxorubicin within GdGaO3 nanoparticles, which enhanced the drug's efficacy against cancer cells while reducing systemic toxicity .
4.2 Imaging Applications
The unique optical properties of GdGaO3 make it an excellent candidate for use as a contrast agent in imaging techniques such as MRI and fluorescence imaging. Research indicates that GdGaO3 can enhance image contrast significantly compared to traditional agents .
5. Conclusion
This compound exhibits promising biological activities that could be harnessed for various applications in medicine and materials science. Its antimicrobial properties, coupled with its potential as a drug delivery system and imaging agent, position it as a valuable compound in contemporary biomedical research. Further studies are necessary to fully elucidate its mechanisms of action and optimize its applications.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing high-purity GGG single crystals, and how do process parameters influence crystal quality?
- Methodology : The Czochralski method is the primary technique for growing GGG single crystals. Key parameters include melt composition (stoichiometric Gd:Ga ratio), pulling rate (typically 1–3 mm/hour), and ambient gas control (e.g., inert argon atmosphere) to minimize defects. Post-growth annealing at 1400–1500°C in oxygen improves crystallinity. Characterization via X-ray diffraction (XRD) and Laue imaging ensures phase purity and lattice alignment .
- Quality Control : Trace metal impurities (e.g., Fe, Si) must be <10 ppm to avoid optical scattering; inductively coupled plasma mass spectrometry (ICP-MS) is recommended for impurity analysis .
Q. How do researchers characterize the thermal and structural stability of GGG under extreme conditions?
- Experimental Design : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess stability up to 2000°C. High-temperature XRD (HT-XRD) monitors phase transitions, while Raman spectroscopy detects lattice vibrational mode shifts under thermal stress. For mechanical stability, nanoindentation (hardness ~6.5 Mohs) and thermal expansion coefficient measurements (8.2 × 10⁻⁶ K⁻¹) are critical .
Q. What spectroscopic techniques are used to study the optical properties of GGG, and how are data interpreted?
- Techniques : UV-Vis-NIR spectroscopy identifies absorption edges (~300 nm for Gd³+ transitions). Photoluminescence (PL) spectroscopy at 77 K resolves sharp emission lines for defect analysis. Ellipsometry measures refractive index (n ≈ 1.98 at 633 nm) and dielectric constant (ε ≈ 30 at 10 GHz) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported lattice parameters or phase behavior of GGG across studies?
- Data Reconciliation : Compare synthesis conditions (e.g., oxygen partial pressure during growth) and annealing protocols. Rietveld refinement of XRD data accounts for strain-induced lattice distortions. Conflicting thermal expansion values may arise from anisotropic crystal orientation; use single-crystal XRD for directional analysis .
- Case Study : Discrepancies in dielectric loss tangent (tan δ) at low temperatures (e.g., 0.15 at 77 K vs. 0.20 in some reports) may stem from surface contamination; argon-ion milling or chemical polishing reduces surface defects .
Q. What advanced strategies optimize GGG for magneto-optical applications, such as Faraday isolators?
- Doping Protocols : Substitute Ga³+ with Fe³+ or Cr³+ to enhance Verdet constants. Flux-assisted growth with PbO-B₂O₃ lowers melting point, improving dopant homogeneity. Magneto-optical Kerr effect (MOKE) microscopy quantifies domain alignment .
- Challenge : Dopant segregation during Czochralski growth requires precise cooling rates (<2°C/hour) and in-situ monitoring via optical emission spectroscopy .
Q. How can computational methods (e.g., DFT) predict GGG’s behavior under non-equilibrium conditions, such as radiation damage?
- Modeling Approach : Density functional theory (DFT) with Hubbard-U correction (U = 6–8 eV for Gd 4f electrons) simulates defect formation energies. Molecular dynamics (MD) with reactive force fields (ReaxFF) models radiation-induced displacement cascades. Validate predictions with positron annihilation lifetime spectroscopy (PALS) for vacancy detection .
Q. Methodological Guidance
Q. What protocols ensure reproducibility in GGG synthesis and characterization across labs?
- Documentation : Follow the Beilstein Journal’s guidelines: report furnace temperature gradients (±1°C), crucible material (e.g., iridium for Czochralski), and post-growth annealing duration. Share raw XRD/TGA data in supplementary files with machine calibration details .
- Collaborative Verification : Use round-robin testing with partner labs to cross-validate dielectric loss measurements under identical frequencies and temperatures .
Q. How should researchers design experiments to investigate GGG’s role in composite materials (e.g., GGG-SiC interfaces)?
- Interface Analysis : Use focused ion beam (FIB) milling to prepare cross-sectional TEM samples. Energy-dispersive X-ray spectroscopy (EDS) maps elemental interdiffusion, while electron energy loss spectroscopy (EELS) probes bonding states at interfaces .
- Thermal Cycling : Simulate operational stress with cyclic heating (25–1200°C, 100 cycles) and monitor delamination via acoustic emission sensors .
Q. Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing variability in GGG’s mechanical properties?
Properties
IUPAC Name |
gallium;gadolinium(3+);oxygen(2-) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ga.Gd.3O/q2*+3;3*-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDRQAVGXHVGTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ga+3].[Gd+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaGdO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923503 | |
Record name | Gadolinium gallium oxide (1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00923503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12024-36-1, 12063-81-9 | |
Record name | Gadolinium gallium oxide (Gd3Ga5O12) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012024361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gadolinium gallium trioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012063819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gadolinium gallium oxide (1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00923503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gadolinium gallium trioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.856 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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